3-(Methylsulfanyl)thiophene-2-carboxylic acid
Description
3-(Methylsulfanyl)thiophene-2-carboxylic acid is a thiophene derivative characterized by a methylsulfanyl (-SCH₃) substituent at the 3-position and a carboxylic acid (-COOH) group at the 2-position of the heterocyclic ring. This compound serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals due to its structural versatility.
Properties
IUPAC Name |
3-methylsulfanylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKCWVLJMUAEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540103 | |
| Record name | 3-(Methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60166-80-5 | |
| Record name | 3-(Methylsulfanyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
3-(Methylsulfanyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular components. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Effects on Thiophene-2-carboxylic Acid Derivatives
*Calculated molecular weight. †Estimated based on analogous compounds in .
Key Observations :
- Lipophilicity : The methylsulfanyl group increases clogP compared to the parent thiophene-2-carboxylic acid, enhancing membrane permeability .
- Electron-withdrawing groups (e.g., -CN, -Cl) further elevate clogP and may improve receptor binding .
- Sulfonyl or sulfamoyl groups (e.g., in Thifensulfuron ) introduce polar moieties, balancing lipophilicity and solubility.
Table 2: Anticancer and Antimicrobial Activity of Selected Derivatives
Key Findings :
- Antiproliferative Activity: Thiophene derivatives with chlorophenyl and cyano groups (e.g., ) outperform doxorubicin in some assays, likely due to optimized lipophilicity and target engagement .
- Antibacterial Activity : Sulfonamide-containing derivatives (e.g., compound 4b ) show broad-spectrum activity, suggesting the methylsulfanyl group synergizes with sulfonamide pharmacophores.
Biological Activity
3-(Methylsulfanyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C6H7O2S2
- Molecular Weight : 175.25 g/mol
- CAS Number : 60166-80-5
The compound features a thiophene ring substituted with a methylsulfanyl group and a carboxylic acid, which contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antiviral Activity : Compounds similar to this have demonstrated efficacy against various viruses, including HIV and the Tobacco Mosaic Virus (TMV). The mechanism often involves inhibition of viral replication through interactions with viral proteins or host cell pathways .
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses by inhibiting the NF-kappa-B pathway while activating AP-1. This suggests potential applications in treating inflammatory diseases.
- Lipid Metabolism Regulation : It interacts with hepatocellular proteins, influencing triglyceride accumulation in liver cells, which may have implications for metabolic disorders such as fatty liver disease .
- Gene Regulation : The compound can influence gene expression related to cell proliferation and apoptosis, such as c-myc and p53, indicating its role in cellular growth regulation.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
Case Studies
- Antiviral Efficacy Study
- Metabolic Studies
- Anti-proliferative Activity
Q & A
Q. What are the common synthetic routes for 3-(Methylsulfanyl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of thiophene derivatives often involves functionalization at the 3-position. For this compound, analogous methods to 3-methylthiophene-2-carboxylic acid synthesis () can be adapted. Key approaches include:
- Carbonylation with sulfur nucleophiles : Reacting 3-methylthiophene with carbon disulfide or methylsulfanyl chloride under basic conditions. Yields depend on temperature (typically 60–100°C) and catalyst choice (e.g., palladium for CO insertion, as in ).
- Oxidative coupling : Introducing the methylsulfanyl group via thiol-ene chemistry or nucleophilic substitution.
Characterization involves 1H NMR (e.g., δ 7.2–7.5 ppm for thiophene protons), mass spectrometry (exact mass: ~172.02 g/mol), and elemental analysis (C, H, S content) ().
Q. What spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Identifies substitution patterns (e.g., methylsulfanyl protons at δ 2.1–2.4 ppm, thiophene ring protons at δ 6.8–7.5 ppm) ().
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 173.03) ().
- HPLC/GC-MS : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases ().
Q. What are the documented biological activities of this compound, and what assays are used to evaluate them?
Methodological Answer: While direct data on this compound is limited, structurally similar thiophene derivatives exhibit:
- Anticancer activity : Evaluated via MTT assays (IC50 values in µM ranges) against cancer cell lines (e.g., HeLa, MCF-7) ().
- Antimicrobial effects : Tested using broth microdilution (MIC values) against E. coli and S. aureus ().
- Enzyme inhibition : Screened against kinases or proteases via fluorescence-based assays ().
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation ().
- Incompatibilities : Avoid strong oxidizers (e.g., HNO3) and bases to prevent hazardous reactions ().
- Decomposition products : Monitor for sulfur oxides (SOx) and CO using gas detectors ().
- Waste disposal : Collect in sealed containers for incineration ().
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound under varying catalytic conditions?
Methodological Answer:
- Catalyst screening : Compare palladium catalysts (e.g., Pd(OAc)2) with copper-based systems (e.g., CuI) for coupling reactions ().
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may reduce yields due to side reactions.
- Temperature control : Lower temperatures (40–60°C) favor selectivity, while higher temperatures (80–100°C) accelerate reaction rates ().
- Table 1 : Yield optimization data from analogous reactions ():
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CO2 insertion | K2CO3 | DMF | 80 | 65–70 |
| Pd-mediated coupling | PdCl2(PPh3)2 | THF | 60 | 78–85 |
Q. How should researchers address contradictory data in cytotoxicity studies of thiophene derivatives?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., NIH/3T3 for normal cells) and exposure times (24–72 hrs).
- Control for solubility : Ensure DMSO concentrations ≤0.1% to avoid solvent toxicity ().
- Mechanistic studies : Conduct ROS detection and apoptosis assays (e.g., Annexin V staining) to clarify modes of action ().
- Meta-analysis : Compare results across studies using tools like Prism to identify outliers ().
Q. What methodologies assess the environmental impact of this compound in ecosystems?
Methodological Answer:
- Biodegradation tests : Use OECD 301F (manometric respirometry) to measure microbial breakdown in soil/water ().
- Ecotoxicology : Evaluate Daphnia magna mortality (LC50) and algae growth inhibition ().
- Pollutant adsorption : Study binding to activated carbon or biochar using Langmuir isotherms ().
Q. How can structure-activity relationship (SAR) studies guide the design of novel thiophene-based inhibitors?
Methodological Answer:
- Substituent variation : Compare methylsulfanyl, carboxymethoxy, and nitro groups at the 3-position ().
- Computational modeling : Perform docking simulations (AutoDock Vina) to predict binding affinities for targets like β-lactamases ().
- Pharmacophore mapping : Identify critical hydrogen-bonding (COOH group) and hydrophobic (thiophene ring) features ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
